Prop-2-yn-1-yl 2-methylpropanoate

Description

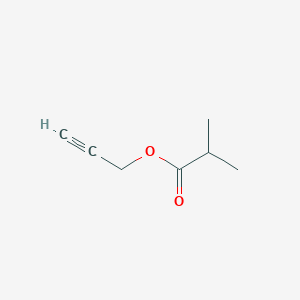

Structure

3D Structure

Properties

CAS No. |

91873-15-3 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

prop-2-ynyl 2-methylpropanoate |

InChI |

InChI=1S/C7H10O2/c1-4-5-9-7(8)6(2)3/h1,6H,5H2,2-3H3 |

InChI Key |

CVTXPWAJUMVVTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OCC#C |

Origin of Product |

United States |

Synthetic Methodologies for Prop 2 Yn 1 Yl 2 Methylpropanoate and Analogues

Esterification Routes to Prop-2-yn-1-yl 2-methylpropanoate (B1197409)

The primary route for the synthesis of Prop-2-yn-1-yl 2-methylpropanoate involves the esterification of propargyl alcohol with isobutyric acid or its more reactive derivatives. Several standard esterification protocols can be adapted for this purpose, each with its own advantages regarding reaction conditions, yield, and substrate compatibility.

Fischer-Speier Esterification: This classic method involves reacting propargyl alcohol with an excess of isobutyric acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is driven to completion by removing the water formed, often through azeotropic distillation. While effective for simple alcohols, this method's harsh acidic conditions may not be suitable for sensitive substrates. commonorganicchemistry.com

Acylation with Isobutyryl Chloride: A more vigorous and often higher-yielding method is the reaction of propargyl alcohol with isobutyryl chloride (the acid chloride of isobutyric acid). chemguide.co.ukcommonorganicchemistry.com This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. The reaction is generally rapid and proceeds at room temperature. chemguide.co.uk

Acylation with Isobutyric Anhydride: Propargyl alcohol can also be acylated using isobutyric anhydride. This reaction is generally slower than with the corresponding acyl chloride and may require heating or the use of a catalyst, such as 4-dimethylaminopyridine (DMAP), to achieve efficient conversion. chemguide.co.ukorganic-chemistry.org The byproduct, isobutyric acid, can be removed by an aqueous basic workup.

Steglich Esterification: For acid-sensitive substrates, the Steglich esterification offers a mild alternative. commonorganicchemistry.com This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of DMAP. This approach facilitates the formation of the ester bond between propargyl alcohol and isobutyric acid under neutral conditions at room temperature. commonorganicchemistry.com

A summary of common esterification conditions is presented below:

| Method | Reagents | Catalyst/Base | Conditions | Key Features |

| Fischer-Speier | Propargyl alcohol, Isobutyric acid | Conc. H₂SO₄ or HCl | Heating, water removal | Reversible, requires excess reactant or water removal chemguide.co.uk |

| Acid Chloride | Propargyl alcohol, Isobutyryl chloride | Pyridine or Et₃N | Room temperature | Vigorous, high yield, produces HCl byproduct chemguide.co.uk |

| Acid Anhydride | Propargyl alcohol, Isobutyric anhydride | DMAP (optional) | Heating may be required | Slower than acid chloride, produces carboxylic acid byproduct chemguide.co.uk |

| Steglich | Propargyl alcohol, Isobutyric acid | DCC/EDC, DMAP | Room temperature | Mild conditions, suitable for acid-sensitive substrates commonorganicchemistry.com |

Synthesis of Closely Related Propargyl Esters

Prop-2-yn-1-yl 2-bromo-2-methylpropanoate (B8525525) (PBiB) is a widely used terminal alkyne-functionalized initiator for atom transfer radical polymerization (ATRP). researchgate.netfigshare.comuakron.edu Its synthesis is typically achieved through the esterification of propargyl alcohol with 2-bromo-2-methylpropanoyl bromide.

The reaction involves the careful addition of 2-bromo-2-methylpropanoyl bromide to a solution of propargyl alcohol and a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at reduced temperatures (e.g., 0 °C) to control the exothermic reaction. The base is essential to scavenge the hydrobromic acid generated during the reaction. After the reaction is complete, a standard aqueous workup is performed to remove the salt byproduct and any unreacted starting materials.

A known side reaction under ATRP conditions is the oxidative alkyne-alkyne coupling (Glaser coupling) of the terminal alkyne on PBiB, which can lead to polymers with bimodal molecular weight distributions. researchgate.netfigshare.com

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| Propargyl alcohol | 2-bromo-2-methylpropanoyl bromide | Pyridine or Triethylamine | DCM or THF | 0 °C to room temperature |

The synthesis of diverse propargyl esters has been extensively explored. For instance, propargyl esters of N-protected amino acids can be prepared by reacting them with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). researchgate.net This method provides the desired esters in excellent yields. researchgate.net Alternatively, free amino acids can be converted to their propargyl esters by treatment with propargyl alcohol saturated with hydrogen chloride gas. researchgate.net

Another example is the synthesis of (prop-2-ynyloxy)benzene derivatives. These compounds are prepared via the reaction of substituted phenols with propargyl bromide using potassium carbonate as the base in a solvent like acetone, often under reflux conditions. plos.org

The versatility of these methods allows for the creation of a library of propargyl esters with varied functionalities, which can be used in a wide range of applications, from peptide synthesis to materials science. researchgate.netmdpi.com

| Carboxylic Acid/Phenol Source | Propargyl Source | Base/Catalyst | Solvent | Application Example |

| N-protected amino acids | Propargyl bromide | K₂CO₃ | DMF | Peptide synthesis researchgate.net |

| Free amino acids | Propargyl alcohol | HCl (gas) | Propargyl alcohol | Peptide synthesis researchgate.net |

| Substituted phenols | Propargyl bromide | K₂CO₃ | Acetone | Synthesis of functionalized aryl ethers plos.org |

| 4-hydroxycoumarins | Propargylic carbonates | Pd(PPh₃)₂Cl₂, Ag₂CO₃ | - | Synthesis of dihydrofuro[3,2-c]coumarins mdpi.com |

Purification and Characterization Techniques for Propargyl Esters in Synthesis

Following synthesis, propargyl esters require purification to remove impurities such as unreacted starting materials, catalysts, and byproducts. The purification strategy depends on the physical properties of the ester (e.g., liquid or solid) and the nature of the impurities.

Purification Techniques: Common impurities in ester synthesis include the corresponding carboxylic acid and alcohol. lookchem.com For liquid propargyl esters, a typical purification sequence involves:

Aqueous Washing: The crude product is washed with a dilute basic solution (e.g., 2N sodium carbonate or sodium hydroxide) to remove acidic impurities like the starting carboxylic acid or hydrohalic acids. lookchem.com This is followed by washing with water and brine to remove water-soluble impurities.

Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or potassium carbonate (K₂CO₃). lookchem.com

Distillation: The purified ester is isolated by distillation, often under reduced pressure to prevent decomposition at high temperatures. lookchem.com Fractional distillation can be employed to separate the product from any remaining impurities with different boiling points. lookchem.com

For solid propargyl esters, recrystallization is the preferred method of purification. The choice of solvent is critical; a solvent system in which the ester is soluble at high temperatures but poorly soluble at low temperatures is ideal. rochester.edu To avoid transesterification, it is recommended to use non-hydroxylic solvents (e.g., toluene, hexanes) or the alcohol from which the ester was derived. lookchem.com

Flash column chromatography on silica gel is another powerful technique for purifying both liquid and solid propargyl esters, especially for separating compounds with similar polarities. mdpi.com

Characterization Techniques: The structure and purity of the synthesized propargyl esters are confirmed using a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. For a propargyl ester like this compound, ¹H NMR would show characteristic signals for the acetylenic proton (a triplet), the methylene protons adjacent to the ester oxygen (a doublet), and the protons of the isobutyrate group. ¹³C NMR would confirm the presence of the alkyne carbons, the carbonyl carbon, and the aliphatic carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. A sharp band around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne, and a weaker band around 2100-2260 cm⁻¹ corresponds to the C≡C triple bond stretch.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

| Technique | Purpose | Expected Data for Propargyl Esters |

| Aqueous Workup | Removal of acidic/basic impurities and water-soluble byproducts | - |

| Distillation | Purification of volatile liquid esters | - |

| Recrystallization | Purification of solid esters | - |

| Column Chromatography | General purification for liquids and solids | - |

| ¹H and ¹³C NMR | Structural determination and purity assessment | Characteristic chemical shifts for alkyne, methylene, and carboxylate moieties |

| Infrared (IR) Spectroscopy | Functional group identification | C=O stretch (~1740 cm⁻¹), ≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2150 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Molecular ion peak and characteristic fragmentation patterns |

Applications of Prop 2 Yn 1 Yl 2 Methylpropanoate and Its Derivatives in Polymer Science and Materials Engineering

Role as an Initiator in Controlled Radical Polymerizations (CRPs)

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by allowing for the creation of polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. nih.gov Alkyne-functional initiators, such as derivatives of prop-2-yn-1-yl 2-methylpropanoate (B1197409), are instrumental in these processes, embedding a reactive "clickable" group at the beginning of each polymer chain. cmu.edu

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate propagating polymer chains. wikipedia.orgacs.org Propargyl-containing initiators, specifically prop-2-yn-1-yl 2-bromo-2-methylpropanoate (B8525525) (PBiB), are widely used to initiate the polymerization of various monomers, such as styrene. acs.orgacs.orgfigshare.comuakron.edu The use of such an initiator ensures that each resulting polymer chain has a terminal alkyne group, which is readily available for subsequent modifications. sigmaaldrich.com

The polymerization kinetics and the evolution of molecular weight as a function of monomer conversion have been systematically studied using PBiB. acs.orgacs.orgfigshare.com These studies are often compared to control experiments using non-functional initiators like ethyl 2-bromoisobutyrate to ascertain the effect of the alkyne group. acs.orguakron.edu

A significant finding in these studies is the occurrence of side reactions. Under typical ATRP conditions, which employ copper catalysts, the terminal alkyne groups can undergo oxidative coupling. acs.orguakron.edu This alkyne-alkyne dimerization results in polymers with bimodal molecular weight distributions, which can diminish the level of control and the efficiency of subsequent click reactions. acs.orguakron.edu

| Initiator | Monomer | Key Findings | Reference |

|---|---|---|---|

| Prop-2-yn-1-yl 2-bromo-2-methylpropanoate (PBiB) | Styrene | Successful initiation of polymerization. However, oxidative alkyne-alkyne coupling occurs as a side reaction, leading to bimodal molecular weight distributions. | acs.orguakron.edu |

| Propargyl 2-bromoisobutyrate | Styrene | Used to synthesize linear polystyrene precursors with a terminal alkyne and a terminal bromine. The bromine is later converted to an azide (B81097) to facilitate intramolecular "click" cyclization. | rsc.org |

| Propargyl Methacrylate | - | Direct ATRP of this monomer resulted in high polydispersity and cross-linking, indicating challenges compared to using a propargyl initiator. | nih.govresearchgate.net |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP method known for its tolerance to a wide variety of functional groups and solvents. mdpi.com In this technique, the control over the polymerization is achieved by a chain transfer agent (CTA), often referred to as a RAFT agent. To produce polymers with terminal alkyne groups, RAFT agents functionalized with a propargyl or other alkyne-containing moiety are synthesized and used. mdpi.comrsc.org

For example, novel xanthates incorporating alkyne functionalities have been developed for the RAFT polymerization of vinyl acetate. rsc.org These agents allow for good control over the molecular weight and produce polymers with relatively narrow molecular weight distributions (Đ < 1.4). rsc.org The "livingness" of the resulting alkyne-terminated poly(vinyl acetate) was confirmed through successful chain extension experiments. rsc.org The presence of the terminal alkyne is crucial for subsequent click chemistry applications, such as conjugating the polymer to other molecules like polyethylene (B3416737) glycol (PEG). rsc.org This approach has also been used to prepare alkyne-functionalized nanoparticles via RAFT emulsion polymerization, creating surfaces that are readily accessible for further modification. rsc.org

Precision Polymer Synthesis via Click Chemistry Functionalization

The true power of incorporating the propargyl group from initiators like prop-2-yn-1-yl 2-methylpropanoate lies in the subsequent use of "click" chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, valued for its high efficiency, selectivity, and mild reaction conditions. researchgate.netnih.gov This reaction allows for the covalent linking of the alkyne-terminated polymers to molecules containing an azide group, opening a vast toolbox for creating complex and functional materials. nih.gov

Post-polymerization modification is a powerful strategy for introducing complex functionality into polymers that might not be compatible with the polymerization conditions themselves. researchgate.net Polymers synthesized using propargyl initiators bear a terminal alkyne group, which serves as a perfect anchor for modification via CuAAC. acs.org This method has been used to attach a wide range of molecules, from small fluorescent dyes to large biomolecules, onto the polymer chain ends. citedrive.comsigmaaldrich.com

The process typically involves transforming the bromine chain-end of a polymer prepared by ATRP into an azide group, followed by a "click" reaction with an alkyne. researchgate.net Alternatively, and more directly, polymers initiated with this compound derivatives already possess the alkyne handle. These alkyne-terminated polymers can then be reacted with various azide-functionalized molecules to create end-functionalized polymers with high efficiency. researchgate.netresearchgate.net This approach is foundational for creating the more complex architectures described below.

The combination of controlled polymerization using alkyne initiators and click chemistry provides an efficient pathway to complex polymer architectures. acs.orgrsc.org

Cyclic Polymers: A notable application is the synthesis of cyclic polymers. rsc.org A linear polymer is first synthesized using ATRP with an initiator like propargyl 2-bromoisobutyrate. This creates a polymer with an alkyne group at one end and a bromine atom at the other. The terminal bromine is then chemically converted into an azide group. Under highly dilute conditions, an intramolecular CuAAC reaction is induced, causing the two ends of the same chain to "click" together, forming a cyclic polymer. rsc.org

Brush Polymers: Polymer brushes, which consist of a central backbone with densely grafted side chains, can be synthesized using a "grafting-to" or "grafting-from" approach combined with click chemistry. rsc.orgmdpi.com In a "grafting-to" strategy, an alkyne-functionalized backbone (prepared, for example, by polymerizing monomers with pendant alkyne groups) is reacted with azide-terminated side chains. acs.orgrsc.org Conversely, a backbone with pendant initiator sites can be used to grow side chains directly. The alkyne functionality from initiators related to this compound can be used to click-graft side chains onto a linear polymer backbone, creating well-defined brush structures. mdpi.comrsc.org

Hybrid Copolymers: Click chemistry is an exceptionally efficient method for linking different types of polymer blocks to form hybrid copolymers, such as block copolymers. rsc.orgnih.gov For instance, an alkyne-terminated polymer like poly(vinyl acetate), synthesized via RAFT, can be "clicked" to an azide-terminated poly(ethylene glycol) (PEG-N₃). rsc.org This reaction yields a well-defined PVAc-b-PEG diblock copolymer, combining the properties of both parent polymers. rsc.org This modular approach allows for the synthesis of a wide variety of block copolymers from different polymer families prepared via different polymerization mechanisms. nih.gov

| Architecture | Synthetic Strategy | Role of Alkyne Functionality | Reference |

|---|---|---|---|

| Cyclic Polymers | ATRP followed by intramolecular CuAAC cyclization. | The alkyne initiator provides one chain end, which reacts with the other (azide-modified) chain end. | rsc.org |

| Brush Polymers | "Grafting-to" approach via CuAAC. | Serves as the attachment point on the polymer backbone for clicking on azide-terminated side chains. | acs.orgmdpi.comrsc.org |

| Hybrid Copolymers (Block Copolymers) | CuAAC coupling of two different polymer blocks. | Provides the reactive handle on one polymer block to be joined with an azide-functionalized second block. | rsc.orgnih.gov |

The ultimate goal of using this compound and its derivatives is to create polymeric materials with specific, tailored functionalities for advanced applications. mdpi.com The versatility of the alkyne group and click chemistry allows for the introduction of a vast range of chemical moieties, leading to materials with unique properties.

For example, functionalization can be used to control the solubility and dispersibility of polymer particles. nih.gov Nanoparticles prepared with surface alkyne groups can be modified to improve their stability in aqueous media. rsc.org Furthermore, bioactive molecules, such as peptides or drugs, can be conjugated to polymers, creating materials for biomedical applications like drug delivery. sigmaaldrich.commdpi.com The ability to graft ampicillin (B1664943) onto a polymer surface via a click reaction, for instance, imparts antimicrobial properties to the material. mdpi.com This high degree of control over the chemical composition and architecture of polymers enables the design of sophisticated materials for fields ranging from biomedicine to advanced coatings and environmental science. mdpi.comnih.gov

Development of Hybrid Composites and Nanomaterials Incorporating Propargyl Moieties

The incorporation of the propargyl group, a highly versatile functional moiety, into polymers is a key strategy for the development of advanced hybrid composites and nanomaterials. nih.gov The terminal alkyne of the propargyl group provides a reactive site for various chemical transformations, most notably thermal curing and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. These reactions enable the formation of robust cross-linked networks and the covalent attachment of polymers to inorganic fillers or nanoparticles, leading to materials with enhanced properties.

Propargyl-functionalized polymers act as precursors for creating materials with high thermal stability and mechanical strength. For instance, a propargyl ether-functionalized poly(m-phenylene) (PE-PMP) demonstrates good solubility and the ability to form films. rsc.org Upon thermal post-polymerization at high temperatures, this polymer transforms into a cross-linked network. rsc.org This cured material exhibits exceptional thermostability, with a 5% weight loss temperature recorded at 471 °C and a high char yield of 67% at 1000 °C under a nitrogen atmosphere. rsc.org Furthermore, thermomechanical analysis reveals a low average linear coefficient of thermal expansion (CTE) of 30.6 ppm/°C over a wide temperature range (30 to 300 °C) and a high glass transition temperature (Tg) of approximately 330 °C. rsc.org Such properties make these materials valuable as insulating materials in the microelectronics industry. rsc.org

The versatility of propargyl derivatives extends to their use in synthesizing a wide array of building blocks for materials science. mdpi.com For example, propargyl groups can be attached to epoxides, creating highly functional monomers for advanced polymer systems. mdpi.com Similarly, the propargylation of polymers with hydroxyl end-groups, although sometimes challenging, allows for the introduction of alkyne functionalities that can be used for subsequent modifications, such as nanoparticle attachment. researchgate.net

In the realm of nanomaterials, the propargyl moiety is instrumental in the surface functionalization of nanoparticles, preparing them for integration into polymer composites or for specific applications like catalysis and drug delivery. researchgate.netsemanticscholar.org For example, copper-iron oxide (CuFe2O4) nanoparticles have demonstrated excellent catalytic activity in A³ coupling reactions to produce propargylamines. researchgate.net These nanoparticles are magnetically retrievable and can be reused multiple times without significant loss of activity, highlighting a sustainable approach to catalysis. researchgate.net

The development of these advanced materials relies on the ability to precisely control their structure and properties, from the molecular to the macroscopic level. strath.ac.ukmcgill.ca The data below summarizes findings from research on hybrid materials incorporating propargyl-functionalized polymers, demonstrating the improvements achieved in their thermal and mechanical properties.

Table 1: Thermal and Mechanical Properties of Propargyl-Functionalized Hybrid Materials

| Material System | Reinforcement/Filler | Curing/Cross-linking Method | Key Property Enhancement | Reference |

|---|---|---|---|---|

| Propargyl ether-functionalized poly(m-phenylene) (PE-PMP) | None (Self-crosslinking) | Thermal post-polymerization | High Tg (~330 °C), Td5% at 471 °C, Char Yield 67% at 1000 °C | rsc.org |

| Polylactide (PLA)/Poly(methyl methacrylate) (PMMA) Blend | Ladder-like polysilsesquioxanes (LPSQ-R) | Solution Blending | Improved dispersion of PMMA in PLA, enhanced drawability | nih.gov |

| Polypropylene | Coconut Fibers | Melt Compounding | Increased tensile strength and modulus with higher fiber loading | researchgate.net |

Tg: Glass Transition Temperature; Td5%: Temperature at 5% Weight Loss; APDMS: 3-aminopropyl-dimethyl-ethoxysilane

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Propargyl ether-functionalized poly(m-phenylene) |

| Polylactide |

| Poly(methyl methacrylate) |

| Ladder-like polysilsesquioxanes |

| Polypropylene |

| Epoxy Resin |

| Fluorinated Ethylene Propylene |

| 3-aminopropyl-dimethyl-ethoxysilane |

| Copper-iron oxide |

Coordination Chemistry and Organometallic Applications of Prop 2 Yn 1 Yl 2 Methylpropanoate Analogues

Formation of Alkyne-Metal Complexes

Propargyl esters readily react with various transition metal complexes, most notably metal carbonyls, to form stable alkyne-metal adducts. This process typically involves the displacement of labile ligands, such as carbon monoxide, from the metal's coordination sphere and the subsequent binding of the alkyne's π-system to the metal center(s).

A quintessential example of alkyne-metal complex formation is the reaction between a propargyl compound and dicobalt octacarbonyl, Co₂(CO)₈. This reaction is general for a wide variety of alkynes and proceeds smoothly to yield thermodynamically stable dicobalt hexacarbonyl alkyne complexes, often referred to as dicobaltatetrahedranes. mdpi.com The reaction involves the loss of two carbonyl ligands from the cobalt reagent and the coordination of the alkyne to the Co₂(CO)₆ fragment. wikipedia.org

For an analogue such as 4-hydroxybut-2-ynyl 2-bromo-2-methylpropanoate (B8525525), the reaction can be depicted as follows:

Co₂(CO)₈ + Br(CH₃)₂CCO₂CH₂C≡CCH₂OH → [Co₂(CO)₆(μ-Br(CH₃)₂CCO₂CH₂C≡CCH₂OH)] + 2CO

The reaction is typically carried out in an inert solvent like heptane, and gentle heating may be applied to facilitate the evolution of carbon monoxide gas. mdpi.com The resulting complexes are generally air-stable, colored, crystalline solids that are soluble in common organic solvents. mdpi.comwikipedia.org

| Reactant | Reagent | Product | Typical Conditions |

| 4-hydroxybut-2-ynyl 2-bromo-2-methylpropanoate | Dicobalt octacarbonyl | [Co₂(CO)₆(μ-4-hydroxybut-2-ynyl 2-bromo-2-methylpropanoate)] | Heptane, 60 °C |

Structural Elucidation of Metal-Alkyne Adducts

The structures of dicobalt hexacarbonyl alkyne adducts have been extensively studied, primarily through single-crystal X-ray diffraction. wikipedia.orgacs.org The core geometry of these complexes features the two cobalt atoms and the two acetylenic carbons of the alkyne forming a distorted tetrahedron. wikipedia.org This structural arrangement is sometimes referred to as a "butterfly" cluster.

Upon coordination, the geometry of the alkyne is significantly altered. The carbon-carbon bond of the original triple bond is lengthened from approximately 1.20 Å in the free alkyne to about 1.33-1.36 Å in the complex. wikipedia.orgresearchgate.net The Co-Co bond distance is typically in the range of 2.45-2.49 Å. wikipedia.orgresearchgate.net Theoretical calculations on the parent complex, Co₂(μ-C₂H₂)(CO)₆, indicate the presence of significant covalent bonding between the two cobalt centers. acs.orgnih.gov

Spectroscopic methods are also crucial for characterization. Infrared (IR) spectroscopy is particularly informative, showing strong absorption bands in the range of 2100-2000 cm⁻¹ corresponding to the terminal carbonyl ligands. mdpi.com For example, a related complex, [Co₂(CO)₆(μ-phthalimidoCH₂C≡CMe)], displays intense ν(CO) vibrations at 2093, 2055, and 2028 cm⁻¹. mdpi.com

| Structural Feature | Method of Determination | Typical Values |

| Core Geometry | X-ray Diffraction | Distorted Co₂C₂ tetrahedron wikipedia.org |

| Co-Co Bond Distance | X-ray Diffraction | 2.45 - 2.49 Å wikipedia.orgresearchgate.net |

| Coordinated C-C Bond Distance | X-ray Diffraction | 1.33 - 1.36 Å wikipedia.orgresearchgate.net |

| Carbonyl Ligand Stretching | IR Spectroscopy | 2100 - 2000 cm⁻¹ mdpi.com |

Catalytic Roles of Propargyl-Metal Complexes in Organic Transformations

The formation of propargyl-metal complexes is not merely a structural curiosity; it is a powerful tool in synthetic organic chemistry. The coordinated metal fragment profoundly influences the reactivity of the propargylic system.

A primary role of the dicobalt hexacarbonyl fragment is the robust stabilization of a carbocation at the propargylic position (the carbon atom adjacent to the alkyne). This stabilization effect is the cornerstone of the Nicholas reaction. acs.orgacs.org The generation of these cobalt-stabilized propargyl cations under neutral or mild acidic conditions allows them to undergo addition reactions with a wide array of nucleophiles, facilitating the formation of complex molecular architectures. acs.org

While often used stoichiometrically, these cobalt-alkyne complexes can serve as key intermediates in catalytic cycles. Beyond the Nicholas reaction, cobalt catalysis has been harnessed for other transformations of propargylic species. Recent advances include photoredox/cobalt co-catalyzed processes for the regio-, diastereo-, and enantioselective propargylation of aldehydes using propargyl carbonates. nih.gov In these reactions, the cobalt catalyst is proposed to form reactive allenyl-cobalt or propargyl-cobalt intermediates. nih.gov Furthermore, cobalt-catalyzed reductions of propargyl alcohols have been developed to synthesize valuable allene (B1206475) compounds. nih.gov These examples highlight the versatility of cobalt complexes in controlling the reactivity and selectivity of transformations involving the propargyl functional group.

| Reaction Type | Role of Cobalt Complex | Resulting Transformation |

| Nicholas Reaction | Stabilizes propargylic carbocation | C-C bond formation via nucleophilic attack acs.org |

| Photoredox Propargylation | Forms reactive propargyl/allenyl-cobalt intermediates | Addition of propargyl groups to aldehydes nih.gov |

| Reduction of Propargyl Alcohols | Catalyzes hydride transfer | Synthesis of 1,3-diarylallenes nih.gov |

Emerging Research Frontiers and Future Perspectives

Advancements in Orthogonal Functionalization Strategies

Orthogonal functionalization, the selective modification of one functional group in the presence of others, is a cornerstone of modern chemical synthesis, particularly in complex settings like chemical biology. The alkyne handle of prop-2-yn-1-yl 2-methylpropanoate (B1197409) is central to its utility in these strategies.

The most prominent advancement has been the refinement of "click chemistry" reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are leading examples of bioorthogonal reactions where the terminal alkyne of a propargyl ester can selectively react with an azide (B81097) to form a stable triazole linkage. medchemexpress.comnih.gov These reactions are highly specific and can proceed in complex biological environments without interfering with native biochemical processes. nih.govbohrium.com

Recent research focuses on developing mutually orthogonal systems, where multiple, distinct chemical ligations can occur simultaneously in the same vessel without cross-reactivity. nih.gov For instance, the alkyne group of prop-2-yn-1-yl 2-methylpropanoate could participate in a SPAAC reaction, while another part of the molecule, perhaps introduced via modification of the isobutyrate moiety, could undergo an inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.govcam.ac.uk This allows for the simultaneous and controlled labeling of multiple biomolecules. nih.gov

Furthermore, theoretical studies using conceptual Density Functional Theory (DFT) are providing deeper insights into the reactivity of the alkyne triple bond. nih.govrsc.org By modeling factors like bond strain and the electronic influence of substituents, chemists can better predict and design more reactive and selective alkyne handles for next-generation orthogonal reactions. nih.govrsc.org

Integration of Propargyl Esters in Bioconjugation and Supramolecular Chemistry

The principles of orthogonal chemistry directly enable the integration of propargyl esters like this compound into the fields of bioconjugation and supramolecular chemistry.

In bioconjugation, the propargyl group serves as a compact, stable, and reactive handle for attaching molecules to biological targets. Propargyl-containing reagents are widely used to derivatize proteins, peptides, and antibodies. broadpharm.combroadpharm.com For example, a propargyl ester can be incorporated into a peptide during synthesis, and the terminal alkyne is then available for subsequent ligation with a molecule containing an azide group, such as a fluorescent dye or a drug molecule, via CuAAC. medchemexpress.comnih.govnih.gov This strategy is fundamental to the construction of Antibody-Drug Conjugates (ADCs). medchemexpress.com

In supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent forces, propargyl esters offer unique possibilities. The assembly of complex supramolecular structures often relies on a combination of binding events and catalytic reactions. youtube.com The alkyne and ester functionalities can be involved in host-guest interactions within a larger assembly (e.g., a cyclodextrin (B1172386) or calixarene). Subsequently, a catalyzed reaction, such as a cycloaddition, can be triggered within the supramolecular complex to form new covalent bonds, effectively "locking" the structure or releasing a component. youtube.com This integration of reactive handles into supramolecular systems opens pathways to create responsive materials, controlled release systems, and novel catalytic architectures.

Novel Catalyst Systems for Propargyl Ester Transformations

The reactivity of this compound is largely governed by the catalysts used to activate its functional groups. Research into novel catalyst systems is a vibrant area, aiming for higher efficiency, selectivity, and broader reaction scope.

Gold catalysts have emerged as particularly powerful for transformations of propargyl esters. nih.gov Gold(I) complexes can catalyze the 1,2- or 1,3-acyloxy migration of the ester group, leading to the formation of highly reactive allenyl ester or gold-carbene intermediates. nih.govacs.org These intermediates can then be trapped by a variety of nucleophiles or undergo cycloisomerization reactions to rapidly build molecular complexity. acs.orgacs.org

Copper-catalyzed reactions are also central to propargyl ester chemistry, not only for the well-known CuAAC reaction but also for substitutions and additions. rsc.org Recent developments include copper systems that can mediate the reaction of propargyl derivatives with a wide range of nucleophiles under mild conditions. rsc.orgrsc.org

Beyond gold and copper, other transition metals are being explored. Iridium and rhodium complexes have been developed for catalytic carbonyl propargylation, a key C-C bond-forming reaction. nih.gov Palladium catalysts, though traditionally used in cross-coupling, have also been adapted for reactions involving propargylic carbonates and esters. nih.govmdpi.com A significant trend is the development of bimetallic or hetero-bimetallic catalyst systems (e.g., Ir(III)-Sn(IV)) that can achieve unique reactivity and selectivity not possible with a single metal. nih.govmdpi.com

| Catalyst System | Transformation Type | Key Intermediates/Products | Reference |

|---|---|---|---|

| Gold(I) Complexes (e.g., IPrAuNTf₂) | Acyloxy Migration / Cycloisomerization | Gold-carbenes, Allenyl esters, Cyclopentadienes | nih.govacs.orgacs.org |

| Copper(I/II) Complexes (e.g., Cu(BF₄)₂) | Azide-Alkyne Cycloaddition (CuAAC), Substitution, Silylation | Triazoles, 1,5-enynes, Allenols | rsc.orgrsc.org |

| Iridium/Rhodium Complexes | Carbonyl Propargylation | Homopropargylic alcohols | nih.gov |

| Palladium Complexes | Propargylation / Cyclization | Substituted Coumarins | nih.govmdpi.com |

| Hetero-bimetallic (e.g., Ir(III)-Sn(IV)) | Nucleophilic Substitution | Aryl-propargylated derivatives | nih.govmdpi.com |

Sustainable Synthesis and Application Methodologies for Alkyne-Functionalized Compounds

The principles of green chemistry are increasingly influencing the synthesis and application of compounds like this compound. The goal is to develop methodologies that are more environmentally benign, atom-economical, and energy-efficient.

One major focus is on the development of recyclable catalysts. Systems such as metal nanoparticles encapsulated in polysiloxane or supported on graphitic carbon are being designed to catalyze alkyne functionalization reactions, including couplings and additions, with the significant advantage of being easily recovered and reused. nih.gov

Alternative energy sources are also being employed to drive reactions. Photocatalysis, which uses light to initiate chemical transformations, represents a green alternative for activating alkynes and constructing complex molecules, often under mild conditions. rsc.org

From a synthesis perspective, there is a drive to use simpler, readily available starting materials. Propargyl alcohols, the direct precursors to propargyl esters, are attractive feedstocks for tandem reactions that can build complex carbocyclic and heterocyclic structures in a single step, minimizing waste and purification steps. thieme-connect.comresearchgate.net Researchers are also exploring solvent-free synthesis methods, such as melt polycondensation, to create alkyne-functionalized polyesters, which reduces the environmental impact associated with solvent use and disposal. acs.org

Q & A

Q. What are the recommended synthetic routes for Prop-2-yn-1-yl 2-methylpropanoate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: this compound can be synthesized via esterification between 2-methylpropanoic acid and propargyl alcohol. Key variables include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or coupling agents (DCC/DMAP) improve ester bond formation.

- Solvent optimization : Anhydrous conditions (e.g., dichloromethane or THF) minimize side reactions.

- Temperature control : Moderate heating (40–60°C) balances reaction rate and byproduct formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Yield optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (1.2:1 molar ratio of alcohol to acid). For analogous esters, yields >80% are achievable under inert atmospheres .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR :

- ¹H NMR : The propargyl proton (≡C-H) appears as a triplet near δ 2.5 ppm (J ≈ 2.5 Hz). The ester methyl groups (2-methylpropanoate) resonate as a singlet at δ 1.2 ppm.

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~170 ppm; propargyl carbons (≡C-) are near δ 75–85 ppm.

- IR : Strong C≡C stretch (~2120 cm⁻¹) and ester C=O (~1740 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular formula (C₇H₁₀O₂). Fragmentation patterns include loss of the propargyl group (m/z 87 for 2-methylpropanoate).

Cross-referencing with computational data (e.g., PubChem) ensures accurate interpretation .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Propargyl derivatives may irritate mucous membranes .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent polymerization.

- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. No specific antidote is reported; treat symptomatically .

- Toxicology : Limited data exist; assume acute toxicity and conduct risk assessments before scale-up .

Advanced Research Questions

Q. How can SHELXL be utilized for refining the crystal structure of this compound, and what challenges might arise during data collection?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Collect high-resolution data (θ > 25°) to resolve light atoms (e.g., ester oxygen).

- Refinement in SHELXL :

- Initialize with SHELXS for phase solution via direct methods.

- Refine anisotropic displacement parameters for non-H atoms.

- Model hydrogen atoms geometrically (riding model).

- Challenges :

Q. What strategies are effective for identifying and quantifying impurities in this compound samples?

Methodological Answer:

-

Analytical Techniques :

- HPLC : Use a C18 column (acetonitrile/water gradient) to separate impurities. Detect UV absorbance at 210 nm.

- GC-MS : Identify volatile byproducts (e.g., unreacted propargyl alcohol) with a DB-5MS column.

-

Common Impurities (analogous to related esters ):

Impurity Name Structure Detection Method 2-Methylpropanoic acid Residual starting material HPLC (ret. time 3.2 min) Propargyl alcohol Unreacted reagent GC-MS (m/z 56) Diastereomeric esters Incorrect ester configuration Chiral HPLC -

Quantification : Use internal standards (e.g., methyl benzoate) and calibration curves .

Q. How can computational tools like Mercury CSD assist in analyzing the molecular packing and intermolecular interactions of this compound?

Methodological Answer:

- Packing Analysis :

- Import CIF files into Mercury CSD to visualize unit cells and hydrogen-bonding networks.

- Use the "Packing Diagram" tool to identify π-π interactions (propargyl groups) and van der Waals contacts.

- Interaction Metrics :

- Calculate centroid distances (≤3.8 Å) for π-stacking.

- Map electrostatic potentials to predict polar interactions (e.g., ester carbonyl with propargyl H).

- Database Cross-Referencing : Compare with similar esters in the Cambridge Structural Database (CSD) to validate packing motifs .

Q. How should researchers design a sampling plan to ensure representative analysis of this compound in heterogeneous mixtures?

Methodological Answer:

- Sampling Strategy :

- Use incremental sampling (10+ increments) from different batch regions to account for heterogeneity.

- Homogenize via grinding (particle size <100 µm) and quartering.

- Error Minimization :

- Documentation : Report sampling locations, pre-treatment steps, and subsampling protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.